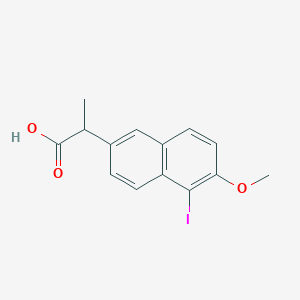

2-(5-Iodo-6-methoxynaphthalen-2-yl)propanoic acid

Description

2-(5-Iodo-6-methoxynaphthalen-2-yl)propanoic acid (CAS 116883-62-6), also known as 5-iodonaproxen, is a halogenated derivative of the nonsteroidal anti-inflammatory drug (NSAID) naproxen [(2S)-2-(6-methoxynaphthalen-2-yl)propanoic acid] . Naproxen belongs to the propionic acid class of NSAIDs and is widely used for its anti-inflammatory, analgesic, and antipyretic properties . This compound is primarily documented as a pharmaceutical impurity or synthetic intermediate in the production of naproxen-related APIs .

Properties

Molecular Formula |

C14H13IO3 |

|---|---|

Molecular Weight |

356.15 g/mol |

IUPAC Name |

2-(5-iodo-6-methoxynaphthalen-2-yl)propanoic acid |

InChI |

InChI=1S/C14H13IO3/c1-8(14(16)17)9-3-5-11-10(7-9)4-6-12(18-2)13(11)15/h3-8H,1-2H3,(H,16,17) |

InChI Key |

MNTGUQDQTXNYMT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C(=C(C=C2)OC)I)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of (2S)-2-(5-Iodo-6-methoxynaphthalen-2-yl)propanoic acid typically involves several steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxy-2-naphthol and 2-bromo-2-methylpropanoic acid.

Iodination: The 6-methoxy-2-naphthol undergoes iodination using iodine and a suitable oxidizing agent to introduce the iodine atom at the 5-position of the naphthalene ring.

Coupling Reaction: The iodinated naphthol is then coupled with 2-bromo-2-methylpropanoic acid in the presence of a base, such as potassium carbonate, to form the desired product.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain (2S)-2-(5-Iodo-6-methoxynaphthalen-2-yl)propanoic acid in high purity.

Chemical Reactions Analysis

(2S)-2-(5-Iodo-6-methoxynaphthalen-2-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of a deiodinated product.

Substitution: The iodine atom can be substituted with other functional groups, such as amino or hydroxyl groups, using appropriate reagents and conditions.

Esterification: The carboxylic acid moiety can undergo esterification with alcohols to form esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Applications

-

Anti-inflammatory Activity

- 2-(5-Iodo-6-methoxynaphthalen-2-yl)propanoic acid exhibits significant anti-inflammatory properties similar to its parent compound, naproxen. It acts by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition leads to reduced production of prostaglandins, thereby alleviating pain and swelling associated with inflammatory conditions .

- Analgesic Effects

- Antipyretic Properties

Synthetic Applications

The synthesis of 2-(5-Iodo-6-methoxynaphthalen-2-yl)propanoic acid has been explored for its utility in creating various derivatives with enhanced pharmacological profiles. Notably, it serves as an intermediate in the synthesis of more complex pharmaceutical compounds that retain the beneficial properties of naproxen while potentially reducing side effects .

Research indicates that while 2-(5-Iodo-6-methoxynaphthalen-2-yl)propanoic acid is generally well-tolerated, potential hepatotoxicity has been noted at high doses or prolonged use. Monitoring liver function is recommended during treatment regimens involving this compound .

Mechanism of Action

The mechanism of action of (2S)-2-(5-Iodo-6-methoxynaphthalen-2-yl)propanoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are mediators of pain, inflammation, and fever. By inhibiting COX enzymes, the compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects. The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are related to the arachidonic acid cascade.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 5-iodonaproxen and its analogs:

*LogP values estimated using fragment-based methods.

Key Observations :

- Halogen Substitution : The introduction of iodine at position 5 increases molecular weight significantly (356.16 g/mol for iodine vs. 230.26 g/mol for naproxen) and enhances lipophilicity (LogP 4.02 vs. 3.18 for naproxen). This trend follows the halogen series: Cl (3.65) < Br (3.87) < I (4.02), correlating with atomic size and polarizability .

- Stereochemistry : Unlike naproxen, which is marketed as the (S)-enantiomer, the (R)-naproxen enantiomer (CAS 23979-41-1) exhibits distinct pharmacological inactivity, highlighting the importance of stereochemistry in NSAID efficacy .

- Demethylation : O-Demethylnaproxen, lacking the methoxy group at position 6, shows reduced LogP (2.45), suggesting lower membrane permeability compared to halogenated derivatives .

Biological Activity

2-(5-Iodo-6-methoxynaphthalen-2-yl)propanoic acid, also known as 5-Iodonaproxen, is a derivative of naproxen and is primarily recognized for its anti-inflammatory properties. This compound is classified as a pharmaceutical impurity in naproxen formulations and has garnered attention for its potential biological activities, particularly in the context of non-steroidal anti-inflammatory drugs (NSAIDs).

Chemical Structure and Properties

The molecular formula of 2-(5-Iodo-6-methoxynaphthalen-2-yl)propanoic acid is , with a molecular weight of 356.16 g/mol. The compound features a naphthalene ring substituted with an iodine atom and a methoxy group, which contributes to its unique chemical properties and biological activities.

| Compound Name | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| Naproxen | C14H14O3 | Anti-inflammatory | Parent compound |

| Ibuprofen | C13H18O2 | Anti-inflammatory | Propionic acid derivative |

| Ketoprofen | C15H14O3 | Anti-inflammatory | Contains a ketone group |

| Flurbiprofen | C15H14F3O2 | Anti-inflammatory | Fluorinated derivative |

| 5-Iodonaproxen | C14H13IO3 | Anti-inflammatory | Iodine substitution enhances activity |

The primary mechanism through which 5-Iodonaproxen exerts its biological activity is by inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain. The presence of the iodine atom and methoxy group may influence its interaction with these biological targets, potentially enhancing its pharmacological profile compared to traditional NSAIDs like naproxen .

Anti-inflammatory Properties

Research indicates that 5-Iodonaproxen exhibits anti-inflammatory effects similar to those of naproxen. Studies have shown that it can effectively reduce inflammation in various models, making it a candidate for further exploration in therapeutic applications . The compound's structural modifications may lead to distinct interactions with biological targets, potentially resulting in improved efficacy or reduced side effects compared to conventional NSAIDs.

Case Studies

- In Vitro Studies : In vitro evaluations have demonstrated that 5-Iodonaproxen binds effectively to COX enzymes, showing comparable binding affinity to other NSAIDs. These studies suggest that the compound may have unique pharmacokinetic properties due to its iodine substitution .

- Safety Profile : Although limited studies exist on the safety profile of 5-Iodonaproxen, regulatory bodies have established concentration limits for this compound in commercial naproxen products, indicating that it is likely not a major safety concern at low levels .

Synthesis and Applications

The synthesis of 5-Iodonaproxen typically involves multi-step organic reactions starting from naproxen. Its primary application lies in pharmaceutical research as a reference standard for quality control in naproxen production. Furthermore, it serves as a lead compound for developing new anti-inflammatory agents with potentially improved therapeutic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.